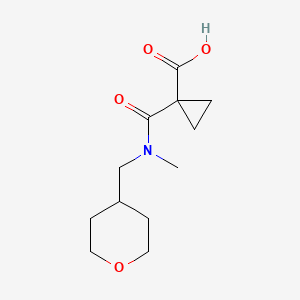
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a tetrahydropyran moiety, and a carbamoyl group
Métodos De Preparación
The synthesis of 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common method includes the reaction of tetrahydropyran derivatives with cyclopropane carboxylic acid derivatives under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs. These methods often incorporate advanced purification techniques, such as chromatography, to isolate the final product.
Análisis De Reacciones Químicas
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the cyclopropane ring to a more stable structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to 1-(Methyl((tetrahydro-2h-pyran-4-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid include:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran moiety and exhibit similar chemical properties.
Cyclopropane carboxylic acid derivatives: These compounds have a cyclopropane ring and carboxylic acid group, making them structurally related.
Carbamoyl compounds: These compounds contain the carbamoyl group and are used in various chemical and biological applications
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
1-[methyl(oxan-4-ylmethyl)carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-13(8-9-2-6-17-7-3-9)10(14)12(4-5-12)11(15)16/h9H,2-8H2,1H3,(H,15,16) |
Clave InChI |
BZURGYBIYKJGSQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1CCOCC1)C(=O)C2(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


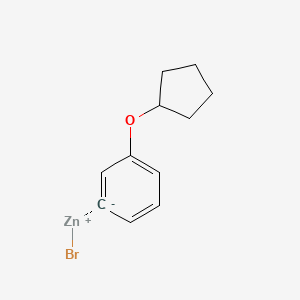
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)

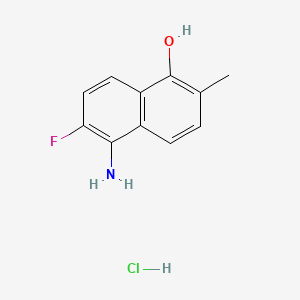
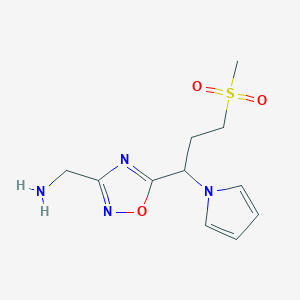
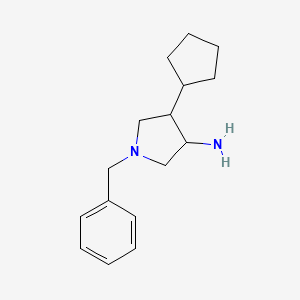
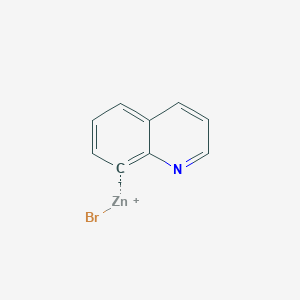
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
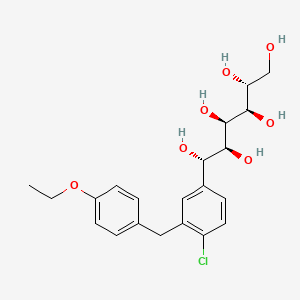
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
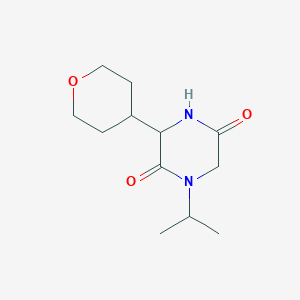
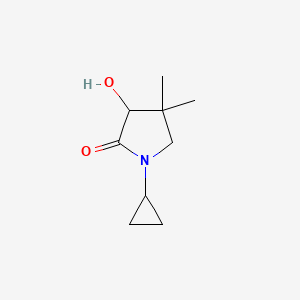
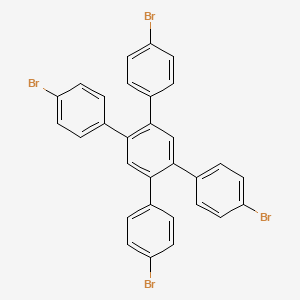
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
